(4-Bromo-3-carbamoylphenyl)boronic acid

Catalog No.
S15994874
CAS No.
M.F
C7H7BBrNO3
M. Wt
243.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Bromo-3-carbamoylphenyl)boronic acid

Product Name

(4-Bromo-3-carbamoylphenyl)boronic acid

IUPAC Name

(4-bromo-3-carbamoylphenyl)boronic acid

Molecular Formula

C7H7BBrNO3

Molecular Weight

243.85 g/mol

InChI

InChI=1S/C7H7BBrNO3/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,12-13H,(H2,10,11)

InChI Key

IKLOANBYLOVZGL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)Br)C(=O)N)(O)O

(4-Bromo-3-carbamoylphenyl)boronic acid is a boronic acid derivative characterized by the presence of a bromine atom at the para position relative to the boronic acid functional group and a carbamoyl group at the meta position. This compound has the molecular formula C13H11BBrNO3C_{13}H_{11}BBrNO_3 and a molecular weight of approximately 319.95 g/mol. The structure features a phenyl ring that is substituted with both a bromine atom and a carbamoyl moiety, making it an interesting candidate for various chemical and biological applications.

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
  • Reduction: The compound can be reduced to yield various boronate esters.
  • Substitution: It can undergo Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with aryl or vinyl halides.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and palladium catalysts for substitution reactions.

This compound exhibits significant biological activity, particularly in enzyme inhibition. Its boronic acid group allows it to form reversible covalent bonds with serine residues in serine proteases, inhibiting their activity. This interaction is crucial in various physiological processes, including metabolic regulation and cell signaling. Additionally, (4-Bromo-3-carbamoylphenyl)boronic acid has been shown to induce apoptosis in cancer cells by disrupting signaling pathways and altering gene expression.

The synthesis of (4-Bromo-3-carbamoylphenyl)boronic acid typically involves:

  • Starting Materials: The reaction usually begins with 4-bromophenylboronic acid and an appropriate carbamoylating agent.
  • Reaction Conditions: The reaction is conducted under inert atmosphere conditions using organic solvents such as dichloromethane or tetrahydrofuran.
  • Purification: After completion, the product is purified through recrystallization or column chromatography.

Industrial methods may utilize automated reactors to enhance efficiency and yield .

(4-Bromo-3-carbamoylphenyl)boronic acid finds applications in various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing enzyme inhibitors and potential anticancer agents.
  • Organic Synthesis: This compound acts as a building block for synthesizing complex organic molecules.
  • Material Science: It is utilized in creating boron-containing polymers with unique properties.

Studies have demonstrated that (4-Bromo-3-carbamoylphenyl)boronic acid interacts with various biomolecules, particularly enzymes and receptors. Its ability to form reversible covalent bonds allows it to modulate enzyme activity effectively, impacting biochemical pathways essential for cellular functions. Computational models have been developed to study its interactions with insulin and other proteins, highlighting its potential in therapeutic applications .

Several compounds share structural similarities with (4-Bromo-3-carbamoylphenyl)boronic acid, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
4-Bromophenylboronic acidSimple brominated phenylboronic acidUsed in basic organic synthesis
3-Methoxyphenylboronic acidContains a methoxy groupExhibits different electronic properties
4-Chloro-3-(isopropylcarbamoyl)phenylboronic acidChlorinated derivative with isopropyl groupSignificant activity in enzyme inhibition
4-Fluorophenylboronic acidFluorinated variantUnique electronic properties affecting reactivity

These compounds are compared based on their reactivity patterns, biological activities, and potential applications in medicinal chemistry and organic synthesis .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

242.97024 g/mol

Monoisotopic Mass

242.97024 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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